Chloro (R)-Phosphoryl Sofosbuvir
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Overview
Description
Chloro ®-Phosphoryl Sofosbuvir is a derivative of Sofosbuvir, a nucleotide analog used as a direct-acting antiviral agent. Sofosbuvir is primarily used in the treatment of chronic Hepatitis C virus (HCV) infections. The compound works by inhibiting the RNA-dependent RNA polymerase, which is essential for viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloro ®-Phosphoryl Sofosbuvir involves several steps, including the fluorination of the nucleoside core and the phosphoramidation of the nucleoside .
Industrial Production Methods: Industrial production of Chloro ®-Phosphoryl Sofosbuvir involves large-scale synthesis using biocatalytic methods. These methods offer mild, highly selective, and environmentally benign synthetic strategies for the production of pharmaceuticals . The process includes enzymatic asymmetric synthesis and fermentative production of intermediates .
Chemical Reactions Analysis
Types of Reactions: Chloro ®-Phosphoryl Sofosbuvir undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its antiviral properties.
Common Reagents and Conditions: Common reagents used in these reactions include lithium diisopropylamide (LDA) for aldol addition and various enzymes for biocatalytic transformations . The reaction conditions are optimized to ensure high yield and purity of the final product.
Major Products Formed: The major products formed from these reactions include the active triphosphate form of the compound, which is responsible for its antiviral activity .
Scientific Research Applications
Chloro ®-Phosphoryl Sofosbuvir has a wide range of scientific research applications. It is used in the study of antiviral agents, particularly in the treatment of Hepatitis C . The compound is also explored for its potential use in combating other viral infections, including SARS-CoV-2 . Additionally, it is used in medicinal chemistry research to develop new antiviral therapies .
Mechanism of Action
The mechanism of action of Chloro ®-Phosphoryl Sofosbuvir involves its conversion to the active triphosphate form within the cell . This active form inhibits the HCV NS5B RNA-dependent RNA polymerase, preventing viral replication . The compound acts as a defective substrate for the polymerase, leading to chain termination during RNA synthesis .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Chloro ®-Phosphoryl Sofosbuvir include other nucleotide analogs such as Remdesivir, Favipiravir, and Molnupiravir . These compounds also mimic natural nucleosides and are used as antiviral agents .
Uniqueness: Chloro ®-Phosphoryl Sofosbuvir is unique due to its specific targeting of the HCV NS5B polymerase and its high barrier to resistance development . This makes it a potent option for the treatment of Hepatitis C compared to other antiviral agents .
Properties
Molecular Formula |
C22H29ClN3O9P |
---|---|
Molecular Weight |
545.9 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36+/m0/s1 |
InChI Key |
SFPFZQKYPOWCSI-YBSJRAAASA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3 |
Origin of Product |
United States |
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